N-benzyl-2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-benzyl-2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzoic acid with hydrazine hydrate to form 4-ethoxybenzohydrazide. This intermediate is then reacted with cyanogen bromide to yield 5-(4-ethoxyphenyl)-1,2,4-oxadiazole. The final step involves the reaction of this oxadiazole derivative with N-benzyl-2-bromoacetamide under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Corresponding oxides of the benzyl or ethoxyphenyl groups.
Reduction: Reduced forms of the oxadiazole ring or the benzyl group.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
N-benzyl-2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-benzyl-2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(4-ethylphenoxy)-N-(3-nitrophenyl)acetamide: Similar structure but with different substituents, leading to varied chemical and biological properties.
2-(4-benzyl-1-piperazinyl)-1-phenylethanone hydrobromide: Shares the benzyl group but differs in the rest of the structure, resulting in different applications and activities.
Uniqueness
N-benzyl-2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its combination of a benzyl group, an ethoxyphenyl group, and an oxadiazole ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C25H23N3O4/c1-2-30-21-13-11-19(12-14-21)25-27-24(28-32-25)20-9-6-10-22(15-20)31-17-23(29)26-16-18-7-4-3-5-8-18/h3-15H,2,16-17H2,1H3,(H,26,29) |
InChI Key |
VBWWJAMDDFXPSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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